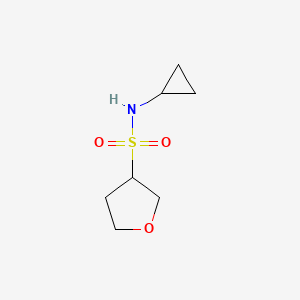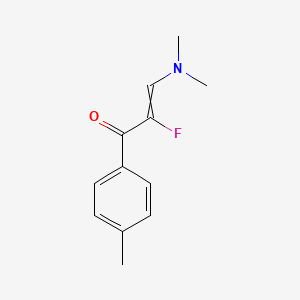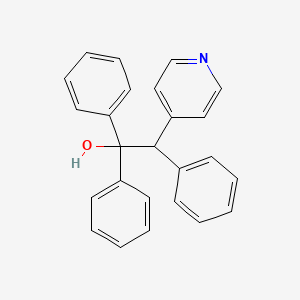
Eicosane, 10-heptyl-10-octyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Heptyl-10-octylicosane is a saturated hydrocarbon with the molecular formula C35H72. It belongs to the class of alkanes and is characterized by its long carbon chain structure. This compound is also known by its systematic name, 10-n-Heptyl-10-n-octyleicosane .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-Heptyl-10-octylicosane typically involves the coupling of heptyl and octyl groups to a central eicosane backbone. This can be achieved through various organic synthesis techniques, including:
Grignard Reaction: This involves the reaction of heptyl and octyl magnesium bromides with eicosane in the presence of a catalyst.
Friedel-Crafts Alkylation: This method uses an alkyl halide and a Lewis acid catalyst to introduce the heptyl and octyl groups onto the eicosane backbone.
Industrial Production Methods: Industrial production of 10-Heptyl-10-octylicosane may involve large-scale organic synthesis techniques, often utilizing continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: 10-Heptyl-10-octylicosane, being a saturated hydrocarbon, primarily undergoes reactions typical of alkanes:
Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.
Reduction: Although already fully saturated, reduction reactions can be used to remove any functional groups introduced during synthesis.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) under UV light.
Major Products:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Removal of functional groups.
Substitution: Halogenated alkanes.
Aplicaciones Científicas De Investigación
10-Heptyl-10-octylicosane has various applications in scientific research:
Chemistry: Used as a model compound for studying the properties and reactions of long-chain hydrocarbons.
Biology: Investigated for its role in biological membranes and lipid interactions.
Industry: Utilized in the production of lubricants, surfactants, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 10-Heptyl-10-octylicosane is primarily related to its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long carbon chain allows for extensive van der Waals interactions, stabilizing its incorporation into hydrophobic environments .
Comparación Con Compuestos Similares
Eicosane: A shorter-chain alkane with similar hydrophobic properties.
Hexacosane: Another long-chain alkane, differing in the length of the carbon chain.
Octacosane: Similar in structure but with a longer carbon chain.
Uniqueness: 10-Heptyl-10-octylicosane is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. Its specific structure allows for unique interactions in both chemical and biological systems .
Propiedades
Número CAS |
55470-98-9 |
|---|---|
Fórmula molecular |
C35H72 |
Peso molecular |
492.9 g/mol |
Nombre IUPAC |
10-heptyl-10-octylicosane |
InChI |
InChI=1S/C35H72/c1-5-9-13-17-20-22-26-30-34-35(31-27-23-16-12-8-4,32-28-24-19-15-11-7-3)33-29-25-21-18-14-10-6-2/h5-34H2,1-4H3 |
Clave InChI |
FEIFRHBKEQKLTC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(CCCCCCC)(CCCCCCCC)CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-isopropyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13957310.png)








![2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate](/img/structure/B13957367.png)

![4-[(4-Aminophenyl)methylsulfonylmethyl]aniline](/img/structure/B13957371.png)

